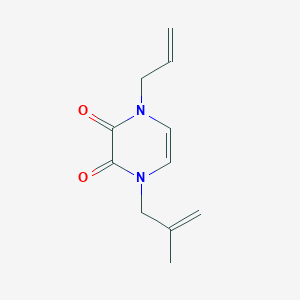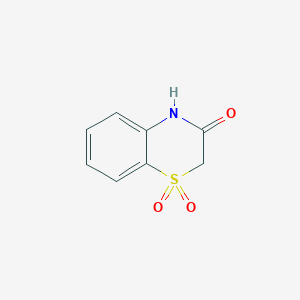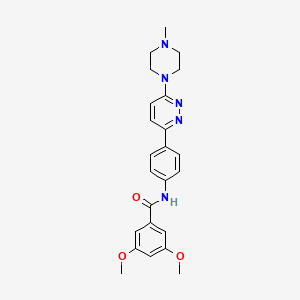
3,5-dimethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dimethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic molecule that may be related to the class of benzamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities. For instance, benzamide derivatives have been synthesized and evaluated for their potential biological applications, including their inhibitory effects on various enzymes such as alkaline phosphatases and ecto-5'-nucleotidases . Another study reports on the synthesis of imidazo[1,2-b]pyridazine derivatives, which are structurally related to pyridazinyl phenyl benzamides, and their central nervous system activities . These studies suggest that the compound may also possess biological activity and could be of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, different substituted benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, imidazo[1,2-b]pyridazine derivatives were synthesized from 3-unsubstituted analogues . Although the exact synthesis route for 3,5-dimethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is not provided, it is likely that similar synthetic strategies could be employed, involving the coupling of appropriate substituted phenyl and pyridazinyl components.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. In the case of the compound of interest, additional substituents such as dimethoxy groups and a pyridazinyl moiety with a methylpiperazine substituent are expected to influence its molecular conformation and potential binding interactions with biological targets. The presence of these groups could affect the compound's ability to interact with enzymes or receptors, as seen in the studies where benzamide derivatives showed inhibitory activity against alkaline phosphatases and ecto-5'-nucleotidases , and imidazo[1,2-b]pyridazine derivatives affected central nervous system activity .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, particularly those involving their amide bond or substituents. The papers do not detail specific reactions for the compound , but they do suggest that the synthesized compounds have the potential to bind nucleotide protein targets and displace [3H]diazepam from rat brain membrane . These interactions imply that the compound may undergo binding reactions with biological targets, which could be explored further in the context of drug discovery and development.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3,5-dimethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, it can be inferred that properties such as solubility, melting point, and stability would be affected by the dimethoxy and pyridazinyl groups. These properties are crucial for the pharmacokinetic profile of a compound and its suitability as a drug candidate. The biological evaluation of similar compounds indicates their potential for further applications in medicinal chemistry , which would necessitate a thorough understanding of their physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds structurally related to "3,5-dimethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide" have been synthesized for various studies in medicinal chemistry. For instance, novel carboxamides based upon pyrazolobenzothiazine ring systems have been synthesized and evaluated for antioxidant activity . Many of these compounds exhibited good scavenging activity of superoxide anion radicals, suggesting their potential as frameworks for developing new bioactive molecules (Ahmad et al., 2012).
Cardiotonic Effects
Research into pyridazinone derivatives has shown that certain compounds exhibit clear cardiotonic effects , as assessed by Straub’s perfusion method. This indicates the potential of these structures in the development of new cardiotonic agents, which can be further optimized through structure-activity relationship studies (Wang et al., 2008).
Anticancer and Anti-Inflammatory Agents
A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities , showcasing the versatility of these compounds in targeting different biological pathways. The structure-activity relationship of these compounds was explored, providing valuable insights for future drug development (Rahmouni et al., 2016).
Hypolipidemic Activity
Studies on heterocyclic analogues of chlorcyclizine revealed compounds with potent hypolipidemic activity, capable of significantly lowering serum lipid levels. This research demonstrates the potential of such structures in the treatment of hyperlipidemia and associated disorders (Ashton et al., 1984).
Herbicidal Applications
Research on pyridazinone herbicides has shown that certain compounds inhibit photosynthesis and the Hill reaction in plants, serving as effective herbicides. This highlights the utility of pyridazinone derivatives in agricultural sciences, providing a basis for developing new herbicidal compounds (Hilton et al., 1969).
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-28-10-12-29(13-11-28)23-9-8-22(26-27-23)17-4-6-19(7-5-17)25-24(30)18-14-20(31-2)16-21(15-18)32-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZURIZNFCCJFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

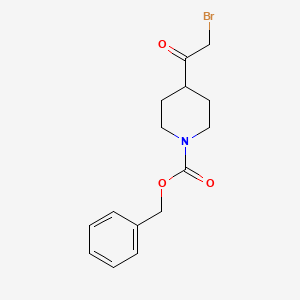

![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)
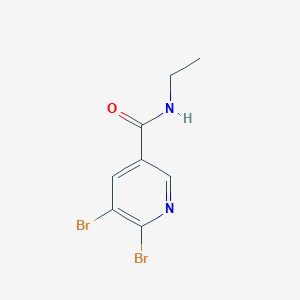
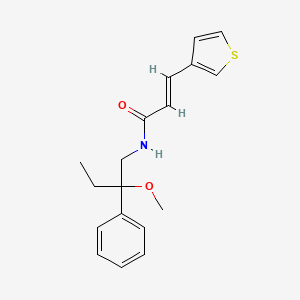
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
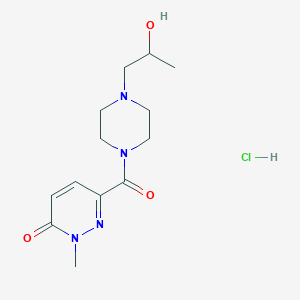
![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)
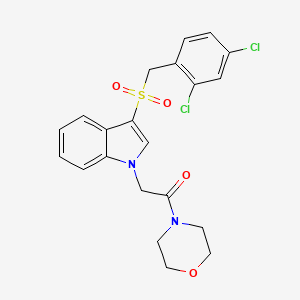
![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)
